5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine
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Overview
Description
5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a bromine atom at the 5-position and a 2-chlorobenzyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by bromination and subsequent benzylation with 2-chlorobenzyl chloride. The reaction conditions often involve the use of strong bases such as potassium hydroxide or sodium hydroxide, and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as recrystallization or chromatography are optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions like Suzuki cross-coupling or Buchwald-Hartwig coupling.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Common Reagents and Conditions
Suzuki Cross-Coupling: Typically involves palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Buchwald-Hartwig Coupling: Utilizes palladium catalysts and ligands like BINAP, with bases such as sodium tert-butoxide in solvents like toluene.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, Suzuki coupling can introduce various aryl groups, while Buchwald-Hartwig coupling can introduce amine groups.
Scientific Research Applications
5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antiviral properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and other electronic materials.
Biological Research: It is used as a tool compound to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit proteases involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides: Known for their antibacterial activity.
5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Studied for its anticancer and antiviral properties.
Uniqueness
5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with tailored biological activities.
Properties
Molecular Formula |
C13H9BrClN3 |
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Molecular Weight |
322.59 g/mol |
IUPAC Name |
5-bromo-1-[(2-chlorophenyl)methyl]pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C13H9BrClN3/c14-11-5-10-6-17-18(13(10)16-7-11)8-9-3-1-2-4-12(9)15/h1-7H,8H2 |
InChI Key |
UQNVBDGPPAAKEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=NC=C(C=C3C=N2)Br)Cl |
Origin of Product |
United States |
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